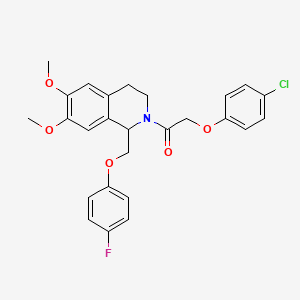
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a fascinating compound recognized for its intricate structure. This compound exhibits several significant properties, contributing to its utility in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves multiple steps:
Formation of Isoquinoline Core: : The synthesis begins with the preparation of the isoquinoline core, often through a Bischler-Napieralski reaction.
Substitution Reactions: : Introduction of methoxy groups at the 6th and 7th positions through nucleophilic substitution.
Ether Linkage Formation: : Synthesis of the 4-chlorophenoxy and 4-fluorophenoxy groups via Williamson ether synthesis.
Final Assembly: : These intermediates are then connected via a series of condensation and coupling reactions to yield the final compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound requires carefully controlled conditions to maximize yield and purity. Factors such as temperature, pressure, and reaction time are optimized to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, particularly at the methoxy and isoquinoline sites, leading to the formation of various oxidation products.
Reduction: : Selective reduction of the carbonyl group within the ethanone linkage is possible under specific conditions.
Substitution: : Both the chlorophenoxy and fluorophenoxy groups can participate in electrophilic aromatic substitution reactions, making the compound versatile for further functionalization.
Common Reagents and Conditions:
Oxidation Reactions: : Reagents such as potassium permanganate and chromium trioxide are utilized.
Reduction Reactions: : Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution Reactions: : Halogenated solvents, strong bases like sodium hydride, and acidic catalysts facilitate these reactions.
Major Products Formed:
These reactions yield products that vary based on the specific reaction conditions employed. For instance, oxidative pathways may yield quinoline derivatives, while reduction reactions can lead to alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has broad applications in various fields:
Chemistry: : Serves as a starting material for the synthesis of more complex molecules.
Biology: : Used in the study of receptor binding due to its structural similarities with certain natural ligands.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Primarily interacts with enzyme active sites and receptor binding domains, modulating their activity.
Pathways Involved: : Can influence signaling pathways by binding to specific proteins, altering their conformation and function.
Vergleich Mit ähnlichen Verbindungen
2-(4-fluorophenoxy)-1-(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
2-(4-bromophenoxy)-1-(1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: These compounds share structural similarities but differ in their substituents, resulting in variations in their reactivity and application potential.
Is there any aspect you want to dive deeper into?
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFNO5/c1-31-24-13-17-11-12-29(26(30)16-34-20-7-3-18(27)4-8-20)23(22(17)14-25(24)32-2)15-33-21-9-5-19(28)6-10-21/h3-10,13-14,23H,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFDCMGTOKLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
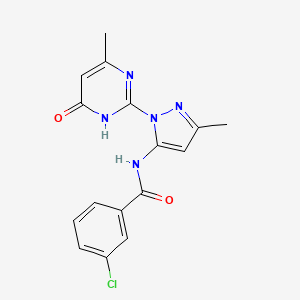
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2850025.png)
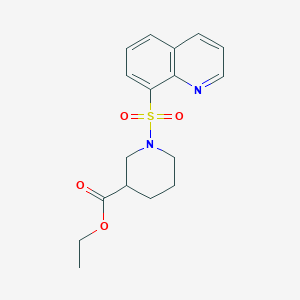
![10-(3,4-dimethoxyphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2850027.png)

![N-{[4-(4-ethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2850030.png)

![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2850032.png)
![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)
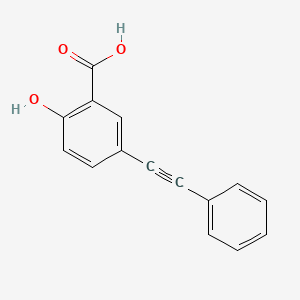
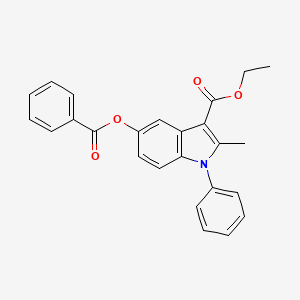
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2850038.png)

